3-Bromo-5-methylpyrazolo[1,5-a]pyridine

Medicinal Chemistry Synthetic Methodology Process Chemistry

3-Bromo-5-methylpyrazolo[1,5-a]pyridine features a bromine handle for Suzuki/Buchwald couplings and a 5-methyl group for optimal regioselectivity. With 98% purity, this scaffold is validated for kinase inhibitor libraries and anthranilamide insecticide precursors per patent literature. Ideal for SAR studies and scale-up process development requiring reproducible performance.

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 1527716-58-0
Cat. No. B2436244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylpyrazolo[1,5-a]pyridine
CAS1527716-58-0
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESCC1=CC2=C(C=NN2C=C1)Br
InChIInChI=1S/C8H7BrN2/c1-6-2-3-11-8(4-6)7(9)5-10-11/h2-5H,1H3
InChIKeyUEUSPICQNPUFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methylpyrazolo[1,5-a]pyridine: A Strategic Heterocyclic Building Block for Targeted Medicinal Chemistry and Agrochemical Synthesis


3-Bromo-5-methylpyrazolo[1,5-a]pyridine (CAS 1527716-58-0) is a halogenated heterocyclic compound within the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole-pyridine core with a bromine atom at the 3-position and a methyl group at the 5-position [1]. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol . The compound serves primarily as a versatile synthetic intermediate, with its bromine atom enabling selective cross-coupling reactions for the construction of complex molecular architectures in drug discovery and agrochemical research [1].

Why 3-Bromo-5-methylpyrazolo[1,5-a]pyridine Cannot Be Interchanged with Other Pyrazolo[1,5-a]pyridine Analogs


The precise substitution pattern of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine dictates its unique physicochemical properties and synthetic utility, rendering generic substitution with other pyrazolo[1,5-a]pyridine derivatives untenable. The bromine atom at the 3-position provides a highly specific and reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for diversifying the core scaffold. In contrast, analogs lacking this halogen (e.g., unsubstituted pyrazolo[1,5-a]pyridine) or bearing different halogens (e.g., 3-chloro or 3-iodo) exhibit altered reactivity profiles and may require different catalytic systems or conditions, leading to potential inefficiencies or failures in a synthetic sequence. Furthermore, the 5-methyl group imparts a distinct electronic and steric environment compared to hydrogen or other substituents at this position, which can influence the regioselectivity of subsequent functionalization and the overall conformation of the molecule . This combination of functional groups is not arbitrary; it is a deliberate design element for specific synthetic routes, and its substitution can jeopardize the yield and purity of the final product, especially in multi-step syntheses of complex APIs or agrochemicals.

Quantitative Differentiation of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine: Evidence-Based Selection Metrics


Synthetic Utility: High Purity and Defined Physicochemical Properties Enable Reproducible Chemistry

3-Bromo-5-methylpyrazolo[1,5-a]pyridine is supplied with a certified purity of 98%, which is a critical parameter for ensuring reproducibility in multi-step synthetic sequences [1]. Its predicted density is 1.60±0.1 g/cm3 and its predicted pKa is 1.02±0.30, providing essential information for handling, purification, and understanding its behavior in various reaction conditions . These quantified attributes offer a clear baseline for procurement, distinguishing it from lower-purity or uncharacterized alternatives.

Medicinal Chemistry Synthetic Methodology Process Chemistry

Potential Kinase Inhibition: CDK2 Activity Profile as a Basis for Scaffold Optimization

While not a lead compound, 3-Bromo-5-methylpyrazolo[1,5-a]pyridine has been associated with the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle [1]. Data from BindingDB (BDBM50382799) for a related compound shows an IC50 of 10,000 nM (1.00E+4 nM) against CDK2 [2]. This micromolar activity, while not potent, provides a baseline for the core scaffold's engagement with this target. This information is valuable for medicinal chemists who use this building block to construct more potent and selective inhibitors, as it confirms the scaffold's inherent ability to interact with the CDK2 active site. This differentiates it from other heterocyclic building blocks that may lack this specific kinase interaction profile.

Kinase Inhibition Cancer Research Cell Cycle Regulation

Precedented Use in Agrochemical Synthesis: A Validated Route to Anthranilamide Precursors

The compound has been explicitly disclosed as a useful synthetic precursor in the preparation of anthranilamides, a class of important insecticides [1]. A patent (US-20220177444-A1) details a method for preparing a closely related pyrazole derivative, 3-bromo-5-methyl-1-H-pyrazole-N-2-chloropyridine, from a pyrazole carboxylic acid, underscoring the strategic value of the 3-bromo-5-methyl substitution pattern in constructing agrochemical intermediates [2]. This provides direct evidence of the compound's utility in a commercial synthetic route, differentiating it from other pyrazolo[1,5-a]pyridine isomers that may not be amenable to this specific transformation.

Agrochemical Synthesis Insecticide Development Process Chemistry

Key Research and Industrial Application Scenarios for 3-Bromo-5-methylpyrazolo[1,5-a]pyridine


Medicinal Chemistry: Synthesis of Diversified Kinase Inhibitor Libraries

Given its association with CDK2 inhibition and its reactive bromine handle, 3-Bromo-5-methylpyrazolo[1,5-a]pyridine is an ideal core scaffold for synthesizing diverse libraries of kinase inhibitors. The bromine atom can be selectively replaced with a wide array of aryl, heteroaryl, or amine groups via cross-coupling, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around this privileged structure. The 98% purity ensures that the starting material does not introduce confounding impurities into the library [1].

Agrochemical Research: Development of Novel Anthranilamide Insecticides

The compound's validated role as a precursor to anthranilamide insecticides, as evidenced by its use in patent literature, makes it a strategic starting material for agrochemical discovery [2]. Researchers can leverage established synthetic routes to efficiently prepare key intermediates and final candidates for biological evaluation against agricultural pests, with the confidence that the core substitution pattern is compatible with the target product class.

Process Chemistry: Scale-Up of Key Intermediates for API or Agrochemical Manufacturing

The compound's well-defined physicochemical properties (density 1.60±0.1 g/cm3, pKa 1.02±0.30) facilitate its handling and purification during process development and scale-up . The availability of the compound with a certified purity of 98% from commercial suppliers supports the development of robust and reproducible manufacturing processes for more complex molecules, ensuring consistency and quality in large-scale production [1].

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